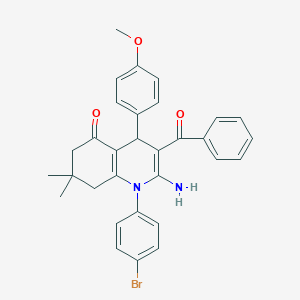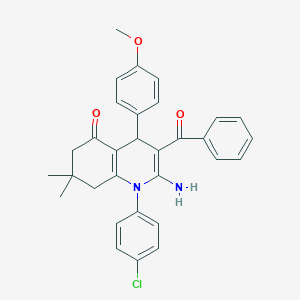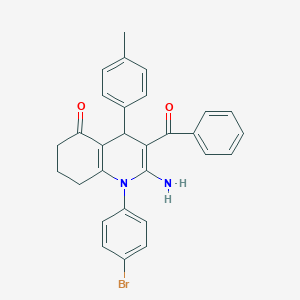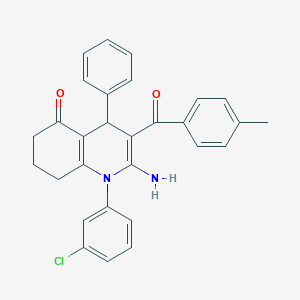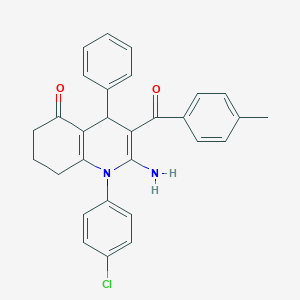
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide, also known as BFA, is a chemical compound that has been extensively researched due to its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neuroscience, this compound has been used to study the role of lipid metabolism in synaptic transmission. This compound has also been used in drug discovery to identify potential drug targets and to screen for potential drug candidates.
Mecanismo De Acción
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide acts as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in the synthesis of cholesterol esters. By inhibiting ACAT, this compound reduces the synthesis of cholesterol esters and disrupts lipid metabolism. This disruption can lead to the induction of apoptosis in cancer cells and alterations in synaptic transmission in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by disrupting lipid metabolism and reducing the synthesis of cholesterol esters. In neurons, this compound alters synaptic transmission by inhibiting the synthesis of cholesterol esters and reducing the release of neurotransmitters. This compound has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has several advantages for use in lab experiments. It is a highly specific inhibitor of ACAT and has been shown to have minimal toxicity in vitro. This compound is also readily available and can be synthesized in large quantities with high purity. However, this compound has some limitations for use in lab experiments. It is not effective in vivo due to its poor solubility and rapid metabolism. This compound also has limited selectivity for ACAT and can inhibit other enzymes involved in lipid metabolism.
Direcciones Futuras
There are several future directions for research on 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide. One area of research is the development of more potent and selective inhibitors of ACAT. Another area of research is the optimization of this compound for in vivo use, such as the development of prodrugs or nanocarriers. This compound can also be used in combination with other drugs to enhance its effectiveness in cancer treatment. Additionally, this compound can be used as a tool to study the role of lipid metabolism in other biological processes, such as inflammation and immune function.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in cancer research, neuroscience, and drug discovery. Its mechanism of action involves the inhibition of ACAT and disruption of lipid metabolism, leading to a range of biochemical and physiological effects. While this compound has some limitations for use in lab experiments, there are several future directions for research on this compound. Overall, this compound represents a valuable tool for studying lipid metabolism and its role in various biological processes.
Métodos De Síntesis
The synthesis of 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide involves the reaction of piperidine-4-carboxylic acid with furan-2-carboxylic acid and benzoyl chloride. The resulting compound is then reacted with acryloyl chloride to produce this compound. This method has been optimized to produce high yields of this compound with high purity.
Propiedades
Fórmula molecular |
C20H21N3O4 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
1-[(Z)-2-benzamido-3-(furan-2-yl)prop-2-enoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H21N3O4/c21-18(24)14-8-10-23(11-9-14)20(26)17(13-16-7-4-12-27-16)22-19(25)15-5-2-1-3-6-15/h1-7,12-14H,8-11H2,(H2,21,24)(H,22,25)/b17-13- |
Clave InChI |
PKBBYCQJBVAKAY-LGMDPLHJSA-N |
SMILES isomérico |
C1CN(CCC1C(=O)N)C(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3 |
SMILES |
C1CN(CCC1C(=O)N)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CN(CCC1C(=O)N)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Solubilidad |
55.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



